1-[4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine
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Overview
Description
The compound “[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone” is a complex organic molecule. It has a molecular formula of C22H24FN3O3S2 and a molecular weight of 461.57. The compound is related to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of imidazole containing compounds has been extensively studied . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Scientific Research Applications
Synthesis and Structural Exploration
Research efforts have led to the development of efficient synthetic routes for related fluorophenyl compounds, showcasing advancements in catalyst- and solvent-free synthesis methods. For instance, Moreno-Fuquen et al. (2019) demonstrated a regioselective synthesis of a related compound using microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, highlighting an efficient approach to heterocyclic amides as strategic intermediates (Moreno-Fuquen et al., 2019). Additionally, Prasad et al. (2018) focused on the antiproliferative activity of a novel bioactive heterocycle through structural characterization, including X-ray diffraction studies, emphasizing the importance of molecular structure in biological applications (Prasad et al., 2018).
Radiosynthesis and In Vivo Evaluation
The synthesis and in vivo evaluation of related fluorophenyl compounds have been explored, such as in the work by Blanckaert et al. (2005), who reported on the synthesis, radiolabelling, and preliminary in vivo evaluation of a compound for visualization of the 5-HT2A receptor with SPECT (Blanckaert et al., 2005).
Improvement of Drug Formulations
Research by Burton et al. (2012) aimed at developing a precipitation-resistant solution formulation for a poorly water-soluble compound, showcasing the importance of solubilized, precipitation-resistant formulations in achieving higher plasma concentrations for early toxicology and clinical studies (Burton et al., 2012).
Thermal and Optical Studies
Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on a related compound, emphasizing the utility of these analyses in understanding the stability and interaction energies between molecules, which is crucial for the development of new materials and pharmaceuticals (Karthik et al., 2021).
Antimicrobial Activity
Mallesha and Mohana (2014) synthesized and evaluated the in vitro antibacterial and antifungal activities of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, identifying compounds with significant antimicrobial activity against tested pathogenic bacterial and fungal strains. This research highlights the potential therapeutic applications of related fluorophenyl compounds in addressing antimicrobial resistance (Mallesha & Mohana, 2014).
Mechanism of Action
Target of Action
The primary targets of this compound are the Mitogen-activated protein kinase 14 (MAPK14) and Mitogen-activated protein kinase 1 (MAPK1) . These kinases play a crucial role in the cascades of cellular responses evoked by extracellular stimuli such as proinflammatory cytokines or physical stress leading to direct activation of transcription factors .
Mode of Action
The compound interacts with its targets, MAPK14 and MAPK1, by binding to the ATP pocket of these kinases . This interaction inhibits the activity of the kinases, preventing the phosphorylation of downstream targets and thus disrupting the signal transduction pathway .
Biochemical Pathways
The compound affects the MAPK signaling pathway. This pathway is involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation and development . By inhibiting MAPK14 and MAPK1, the compound disrupts this pathway, potentially leading to effects such as reduced inflammation or cell proliferation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context in which it is used. For example, in the context of cancer, inhibition of the MAPK pathway could lead to reduced tumor cell proliferation . In the context of inflammatory diseases, it could lead to reduced inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, factors such as pH and temperature could affect the compound’s stability and its ability to interact with its targets. Additionally, the presence of other molecules could influence the compound’s efficacy, for example by competing for binding sites or by modulating the activity of its targets .
Properties
IUPAC Name |
[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S2/c23-19-8-4-17(5-9-19)16-30-22-24-12-15-26(22)21(27)18-6-10-20(11-7-18)31(28,29)25-13-2-1-3-14-25/h4-11H,1-3,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJYQXCFELXDQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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